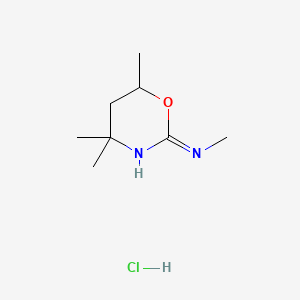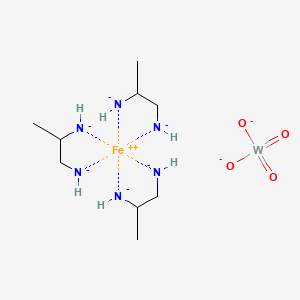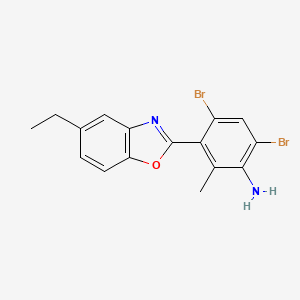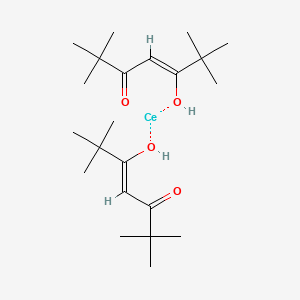
1-(2-Octylphenoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Octylphenoxy)propan-1-ol is an organic compound that belongs to the class of phenoxypropanols It is characterized by the presence of an octyl group attached to the phenoxy ring and a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Octylphenoxy)propan-1-ol typically involves the reaction of 2-octylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the phenol group to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Octylphenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenoxypropanols.
Aplicaciones Científicas De Investigación
1-(2-Octylphenoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Octylphenoxy)propan-1-ol involves its interaction with cellular membranes and proteins. The compound can alter membrane fluidity and permeability, leading to changes in cellular function. It may also interact with specific enzymes and receptors, modulating their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
1-Propanol: A primary alcohol with similar structural features but lacks the phenoxy and octyl groups.
2-Octylphenol: Shares the octylphenol moiety but lacks the propanol chain.
Phenoxypropanol: Similar backbone but different substituents on the phenoxy ring.
Uniqueness: 1-(2-Octylphenoxy)propan-1-ol is unique due to the presence of both the octyl group and the propanol chain, which confer distinct chemical and physical properties. This combination makes it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
93820-21-4 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-(2-octylphenoxy)propan-1-ol |
InChI |
InChI=1S/C17H28O2/c1-3-5-6-7-8-9-12-15-13-10-11-14-16(15)19-17(18)4-2/h10-11,13-14,17-18H,3-9,12H2,1-2H3 |
Clave InChI |
PMECRIMQQYWYTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=CC=C1OC(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


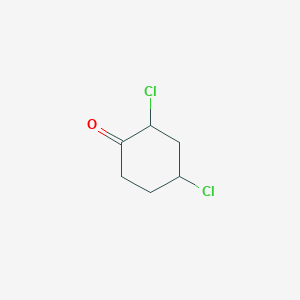
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
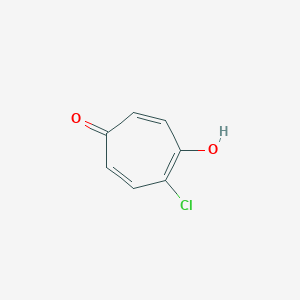
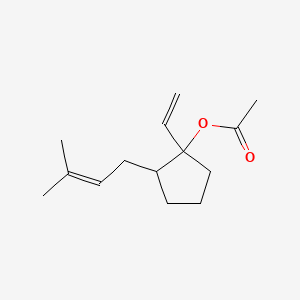
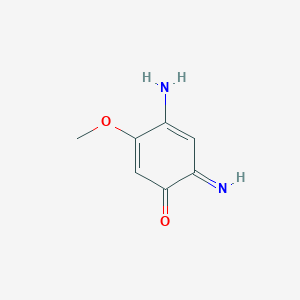
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
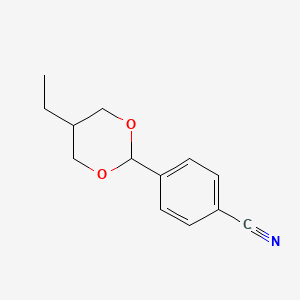
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)
